

1-(5-Fluoropyrimidin-2-yl)indoline off-target effects mitigation

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Compound of Interest

Compound Name: 1-(5-Fluoropyrimidin-2-yl)indoline

Cat. No.: B2718741

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Technical Support Center: 1-(5-Fluoropyrimidin-2-yl)indoline

Welcome to the technical support center for novel kinase inhibitors. This guide provides researchers, scientists, and drug development professionals with essential information for anticipating and mitigating potential off-target effects of investigational compounds such as **1-(5-Fluoropyrimidin-2-yl)indoline**. Given the limited specific data on this particular compound, this resource focuses on the broader class of pyrimidine and indoline-containing kinase inhibitors, offering generalizable troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and off-targets for a compound like **1-(5-Fluoropyrimidin-2-yl)indoline**?

A1: The chemical structure, containing a 5-fluoropyrimidine moiety, strongly suggests that this compound is designed as a kinase inhibitor, likely targeting the ATP-binding pocket. The indole scaffold is also a common feature in kinase inhibitors and can contribute to binding affinity and selectivity.^{[1][2][3]} Potential off-targets are numerous and can include other kinases with similar ATP-binding site conformations. It is crucial to experimentally determine the precise on- and off-target profile.

Q2: How can I predict potential off-target effects of my compound in silico?

A2: Before beginning wet-lab experiments, computational methods can provide valuable insights into potential off-target interactions. Several in silico approaches can be used, such as ligand-based and structure-based virtual screening. Tools like BLAST for sequence alignment and various commercial and open-source platforms can screen your compound against databases of known kinase structures to predict binding affinities.^[4] These predictions can help prioritize experimental validation.

Q3: What is the first experimental step to identify off-targets?

A3: A broad in vitro kinase screen is the recommended first step. This typically involves testing the compound against a large panel of purified kinases (e.g., a kinome scan) to measure its binding affinity or inhibitory activity.^[5] This provides a comprehensive overview of the compound's selectivity profile and identifies a list of potential off-target "hits" for further investigation.

Q4: My compound shows activity against several kinases in a kinome screen. How do I know which off-targets are relevant in a cellular context?

A4: Not all in vitro off-targets are relevant in a cellular environment. To validate these hits, you should perform cell-based assays. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within intact cells. Additionally, western blotting can be used to assess the phosphorylation status of downstream substrates of the identified off-target kinases to see if they are functionally inhibited in cells.

Q5: I've observed a cellular phenotype that doesn't seem to be explained by the intended on-target inhibition. How can I troubleshoot this?

A5: This is a common indication of a significant off-target effect.

- Review your kinome scan data: Are there potent off-targets that could explain the phenotype?
- Perform a dose-response analysis: Compare the concentration at which the phenotype is observed with the IC₅₀ values for your on-target and off-target kinases. A significant discrepancy may point towards an off-target effect.

- Use a structurally distinct inhibitor: If another inhibitor for your primary target is available, see if it recapitulates the same phenotype. If not, an off-target of your original compound is likely responsible.
- Employ genetic approaches: Using techniques like CRISPR/Cas9 to knock out the intended target can help differentiate on-target from off-target effects.^[6] If the phenotype persists in the knockout cells when treated with your compound, it is unequivocally an off-target effect.

Q6: How can I mitigate the off-target effects of my compound?

A6: Mitigating off-target effects can be approached in several ways:

- Chemical Modification: Medicinal chemistry efforts can be employed to design analogs of your compound with improved selectivity.
- Dose Optimization: Use the lowest concentration of the compound that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.
- Use of Orthogonal Probes: In preclinical studies, using two structurally unrelated inhibitors of the same target can help confirm that the observed biological effects are indeed due to on-target inhibition.^[7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Inconsistent results between in vitro and cellular assays	1. Poor cell permeability of the compound.2. The compound is an efflux pump substrate.3. The off-target is not expressed in the cell line used.	1. Perform a cell permeability assay.2. Test for efflux pump interaction.3. Verify target expression levels via western blot or qPCR.
High cellular toxicity at concentrations needed for on-target inhibition	1. Potent inhibition of a critical off-target kinase.2. Non-specific cytotoxicity.	1. Cross-reference kinome scan data with known essential kinases.2. Perform a general cytotoxicity assay (e.g., membrane integrity).
Unexpected activation of a signaling pathway	Retroactivity or feedback loops in the signaling network. [8] [9]	Map the signaling pathway of your target and known off-targets to identify potential feedback mechanisms. This can be a complex systems biology question.

Quantitative Data Summary

Table 1: Hypothetical Kinome Profiling Data for **1-(5-Fluoropyrimidin-2-yl)indoline**

This table presents a sample of what a kinome scan result might look like, highlighting both on-target and potential off-target interactions.

Kinase Target	Binding Affinity (Kd, nM)	% Inhibition @ 1 μM	Notes
Primary Target Kinase (PTK)	15	98%	On-target
Off-Target Kinase 1 (OTK1)	85	85%	High-confidence off-target
Off-Target Kinase 2 (OTK2)	250	60%	Moderate-confidence off-target
Off-Target Kinase 3 (OTK3)	1,200	25%	Low-confidence off-target
Off-Target Kinase 4 (OTK4)	>10,000	<5%	No significant interaction

Table 2: Cellular Potency Comparison

This table compares the potency of the compound for its intended target versus a confirmed off-target in a cellular context.

Assay	On-Target (PTK)	Off-Target (OTK1)
Target Engagement (CETSA EC50)	30 nM	200 nM
Downstream Signaling Inhibition (IC50)	50 nM	500 nM
Cell Viability (EC50)	1 μM	1 μM

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of a novel kinase inhibitor.

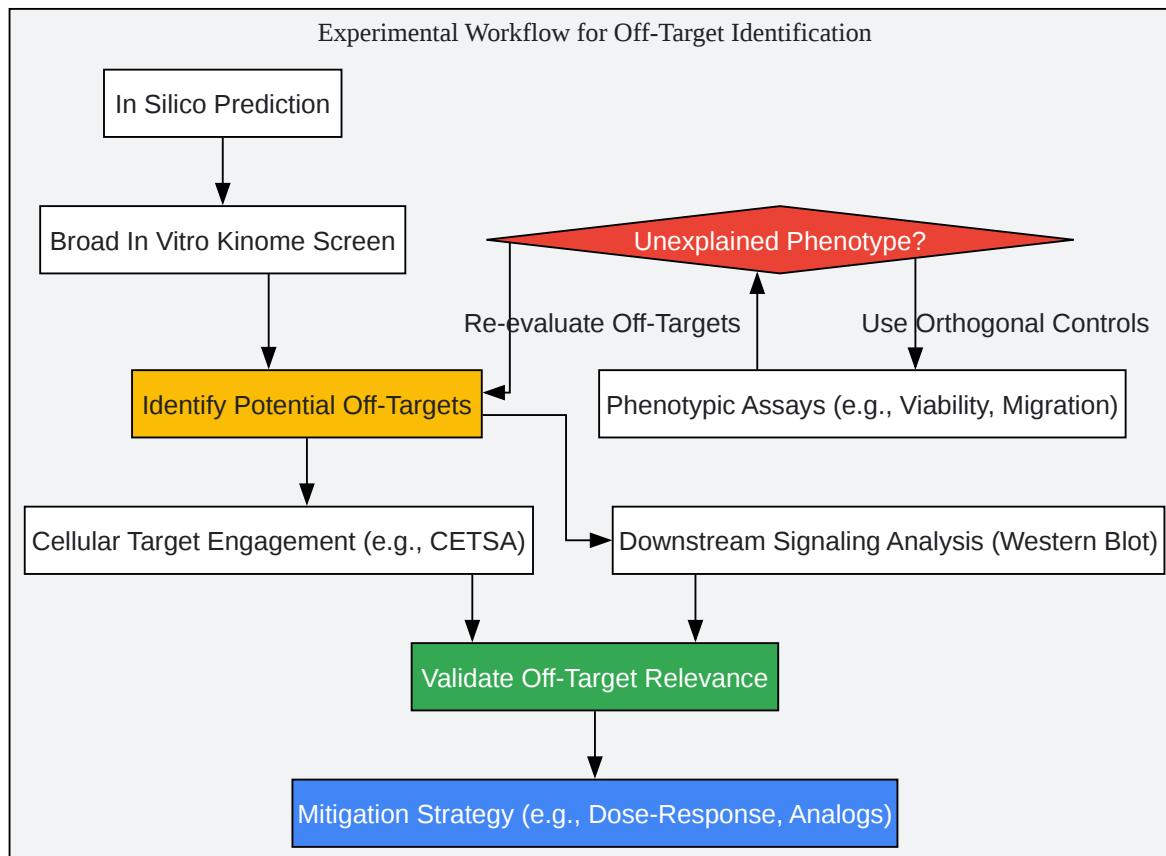
- Compound Preparation: Prepare a 10 mM stock solution of **1-(5-Fluoropyrimidin-2-yl)indoline** in DMSO. Create a dilution series to achieve final assay concentrations.
- Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).
- Binding Assay: The service will typically perform a competition binding assay where the test compound competes with a known fluorescent or radiolabeled ligand for binding to the kinase active site.
- Data Analysis: The results are usually provided as the percentage of inhibition at a given concentration or as a dissociation constant (Kd) for each kinase.
- Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >80% at 1 μ M) for further validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines if the compound binds to its target in intact cells.

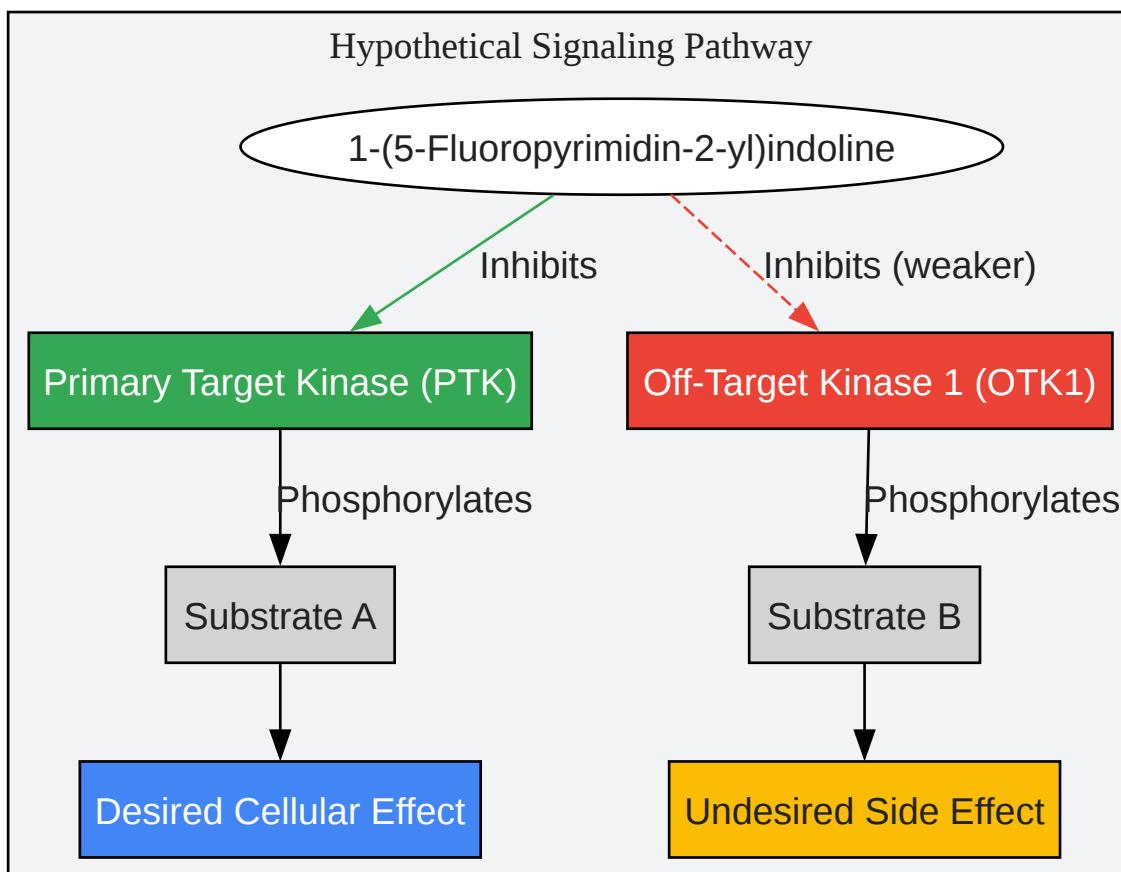
- Cell Culture: Grow the cells of interest to ~80% confluency.
- Compound Treatment: Treat cells with the compound at various concentrations for 1 hour. Include a vehicle control (e.g., DMSO).
- Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
- Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
- Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by western blotting.
- Data Analysis: A positive result is indicated by a thermal stabilization of the target protein in the presence of the compound, meaning it remains soluble at higher temperatures compared to the control.

Visualizations



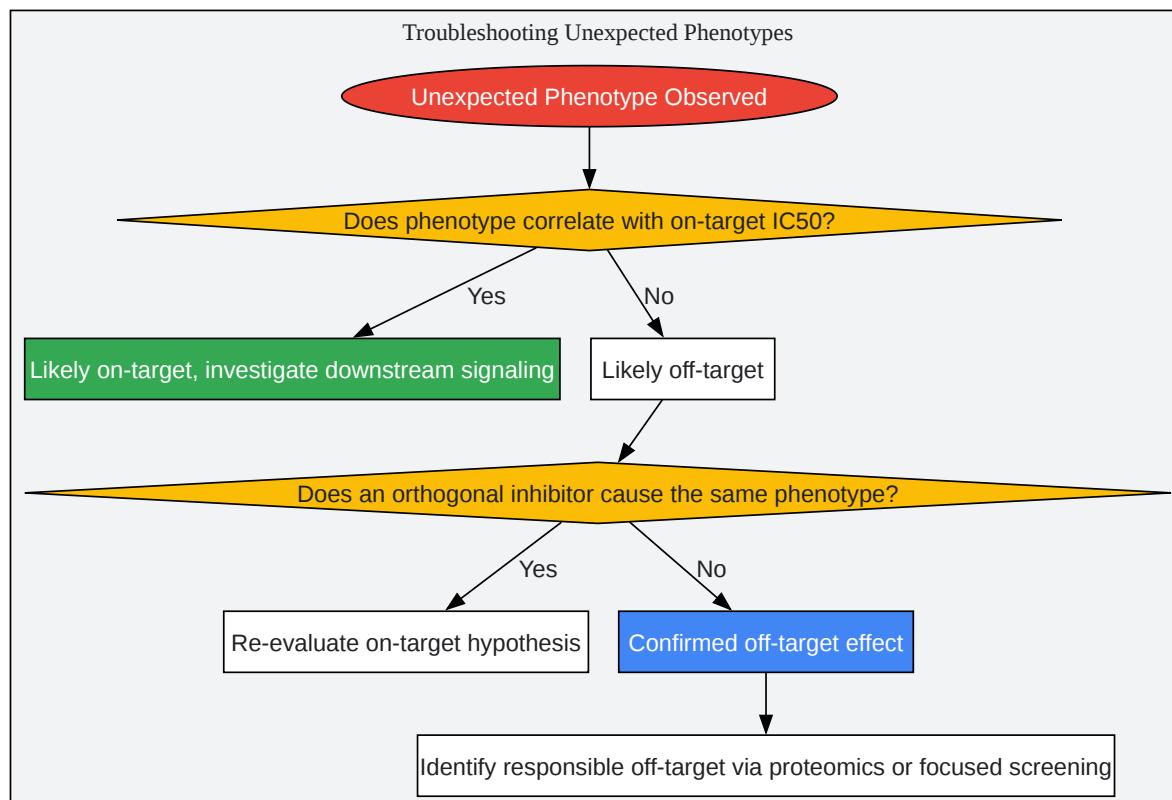
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Caption: Workflow for identifying and validating off-target effects.



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Caption: On-target vs. off-target signaling pathways.



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Caption: Decision tree for troubleshooting unexpected results.

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